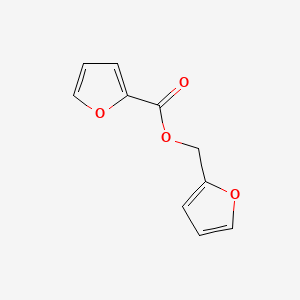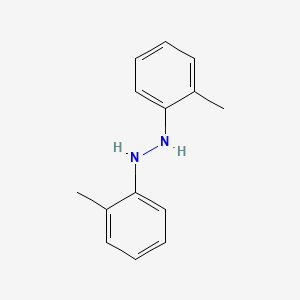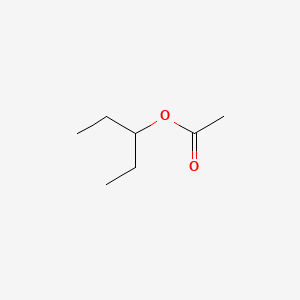![molecular formula C8H10O B1618367 Bicyclo[3.2.1]oct-6-en-3-one CAS No. 3721-60-6](/img/structure/B1618367.png)
Bicyclo[3.2.1]oct-6-en-3-one
描述
Bicyclo[3.2.1]oct-6-en-3-one is a bicyclic organic compound that is commonly used in scientific research due to its unique chemical structure and properties. This compound is also known as norbornenone and is widely studied in the fields of chemistry, biochemistry, and pharmacology. In 2.1]oct-6-en-3-one.
科学研究应用
Synthesis of Biologically Active Compounds
The bicyclo[3.2.1]octane ring system is foundational to many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . The synthesis of enantiopure bicyclo[3.2.1]octane systems from carvone demonstrates the compound’s potential as a precursor for creating diverse structures with significant biological activity. This includes the development of synthetic methods for making appropriately functionalized bicyclo[3.2.1]octanes, which can be intermediates in the synthesis of complex natural products containing this bicyclic subunit .
Asymmetric Catalysis
Bicyclo[3.2.1]octane derivatives are attractive for use in asymmetric catalysis . The structural rigidity and the presence of multiple chiral centers within the bicyclo[3.2.1]octane framework make it an excellent candidate for developing new chiral catalysts that can drive reactions to produce enantiomerically pure products, which are crucial in the pharmaceutical industry.
Anticancer Research
Some derivatives of the bicyclo[3.2.1]octane system have shown promise as potent anticancer entities . The ability to functionalize the bicyclo[3.2.1]octane core allows for the creation of novel compounds that can be tested for their efficacy in inhibiting the growth of cancer cells, contributing to the development of new cancer treatments.
Ion Receptors and Molecular Tweezers
The unique structure of bicyclo[3.2.1]octane derivatives makes them suitable for applications as ion receptors and molecular tweezers . These compounds can be designed to selectively bind to specific ions or molecules, which is valuable in sensing applications or in the selective separation of substances.
Metallocycles Construction
Bicyclo[3.2.1]octane derivatives are also used in the construction of metallocycles . These cyclic metal-containing molecules have applications in materials science and catalysis, where the metal center can be used to catalyze various chemical reactions or impart special properties to materials.
Total Synthesis of Natural Products
The bicyclo[3.2.1]octane system is a key structural motif in the total synthesis of complex natural products, such as ent-kauranoids . These natural products often possess significant biological activity, and their total synthesis is important for studying their properties and for the development of drugs.
作用机制
Target of Action
Bicyclo[3.2.1]oct-6-en-3-one is a synthetic compound
Mode of Action
The mode of action of Bicyclo[32It’s worth noting that the compound is involved in the synthesis of biologically active compounds through the double michael addition (dma) of carbon nucleophiles to 7 and 8-membered ring dienones .
Result of Action
The specific molecular and cellular effects of Bicyclo[32It’s known that the compound is involved in the synthesis of biologically active compounds .
属性
IUPAC Name |
bicyclo[3.2.1]oct-6-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-4-6-1-2-7(3-6)5-8/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIRENACJWWHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339474 | |
| Record name | Bicyclo[3.2.1]oct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3721-60-6 | |
| Record name | Bicyclo[3.2.1]oct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to Bicyclo[3.2.1]oct-6-en-3-one derivatives?
A1: Bicyclo[3.2.1]oct-6-en-3-one derivatives can be synthesized through various methods, including:
- [4+3] Cycloaddition: This approach utilizes the reaction between an oxyallyl cation equivalent and a diene. For instance, 2-(trimethylsiloxy)propenal reacts with cyclopentadiene in the presence of SnCl4 to yield a 2-(formylmethyl)-substituted bicyclo[3.2.1]oct-6-en-3-one []. Similarly, (1-(trimethylsiloxy)vinyl)oxirane undergoes a similar reaction with cyclopentadiene using trimethylsilyl triflate as a catalyst [].
- Ring Expansion of Existing Bicyclic Systems: Research indicates that functionalized barbaralanes can be synthesized via the ring expansion of appropriately substituted bicyclo[3.2.1]oct-6-en-3-ones [, ].
Q2: How does the stereochemistry of substituents on the Bicyclo[3.2.1]oct-6-en-3-one core influence its reactivity?
A2: The stereochemistry of substituents significantly impacts the reactivity of Bicyclo[3.2.1]oct-6-en-3-one:
- Diastereoselective Aldol Reactions: Bicyclo[3.2.1]oct-6-en-3-ones and their 8-oxa analogs demonstrate high diastereoselectivity in aldol reactions with various aldehydes [, ]. The reactions primarily yield products with a specific relative stereochemistry between the newly formed alcohol and existing substituents on the bicyclic core.
- Influence on Reduction Stereochemistry: The reduction of 2,4-methylated bicyclo[3.2.1]oct-6-en-3-ones with LiAlH4 or i-Bu2AlH produces both axial and equatorial alcohols [, ]. Notably, the sterically demanding i-Bu2AlH favors attack from the less hindered exo face, leading to a higher proportion of axial alcohols [, ].
Q3: How do the physical and spectroscopic properties of Bicyclo[3.2.1]oct-6-en-3-ol isomers differ, and what insights do these differences offer about their conformations?
A3: The axial and equatorial isomers of Bicyclo[3.2.1]oct-6-en-3-ols exhibit distinct physical and spectroscopic characteristics [, ]:
- Melting Points: Axial alcohols, stabilized by intramolecular hydrogen bonding, generally have lower melting points compared to their equatorial counterparts [, ].
- Chromatographic Behavior: Axial alcohols, due to intramolecular hydrogen bonding, show shorter retention times in chromatographic separations than equatorial alcohols [, ].
- Infrared Spectroscopy: Axial alcohols display a sharp OH band in their IR spectra, indicative of intramolecular hydrogen bonding, while equatorial alcohols exhibit broader OH stretches [, ].
- 1H NMR Spectroscopy: Axial alcohols exhibit a downfield shift for the olefinic protons (6-H and 7-H) in their 1H NMR spectra compared to equatorial alcohols when using CCl4 as a solvent [, ]. Additionally, axial alcohols show a noticeable coupling (3J = 10–12 Hz) of the OH proton in CCl4, which is absent in their equatorial counterparts [, ].
Q4: What are the applications of Bicyclo[3.2.1]oct-6-en-3-one derivatives in organic synthesis?
A4: Bicyclo[3.2.1]oct-6-en-3-one derivatives serve as valuable intermediates in organic synthesis:
- Access to Fused Ring Systems: They are precursors to functionalized barbaralanes through ring expansion reactions [, ].
- Synthesis of Substituted Cycloketones: Ring-opening cross-metathesis reactions of these bicyclic systems provide a diastereoselective route to cis-3,5-disubstituted cycloketones []. This method is particularly effective with gaseous olefins, yielding valuable building blocks for further transformations [].
Q5: Have there been studies on the influence of phenyl substituents on the Bicyclo[3.2.1]octa-3,6-dien-2-yl anion, a system related to Bicyclo[3.2.1]oct-6-en-3-one?
A5: Yes, the impact of phenyl groups on the Bicyclo[3.2.1]octa-3,6-dien-2-yl anion has been investigated []. The research primarily employed 13C NMR spectroscopy to understand the effect of phenyl substitution on the electronic structure and homoconjugation within these anions []. The study provided evidence supporting the bishomoaromatic character of these anionic species [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



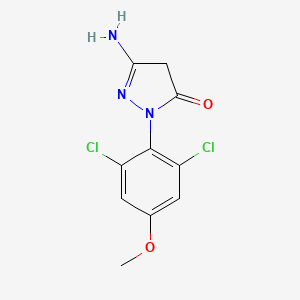

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate](/img/structure/B1618289.png)
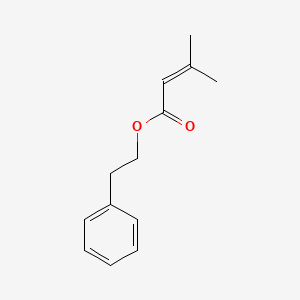

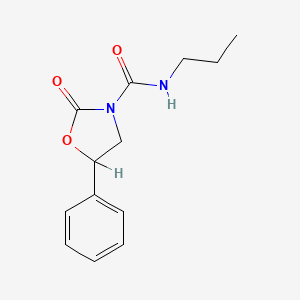
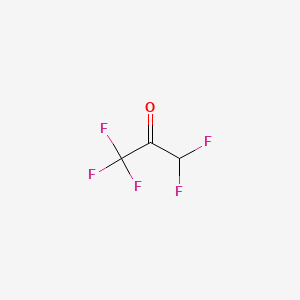
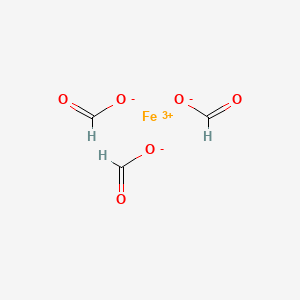
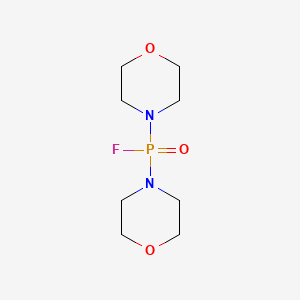

![2-Methylbenzo[h]quinoline](/img/structure/B1618303.png)
